molecular formula C24H24Cl2O5 B448091 2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE

2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE

Cat. No.: B448091
M. Wt: 463.3g/mol
InChI Key: UBNIWCQGNMPLDO-GONBZBRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE is an organic compound with the molecular formula C24H24Cl2O5. It is known for its unique chemical structure, which includes two benzylidene groups attached to a cyclohexanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE typically involves an aldol condensation reaction. The process begins with the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s hydroxyl and carbonyl groups are crucial for its binding to these enzymes, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE is unique due to the presence of chlorine atoms and ethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24Cl2O5

Molecular Weight

463.3g/mol

IUPAC Name

(2E,6E)-2,6-bis[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C24H24Cl2O5/c1-3-30-20-12-14(10-18(25)23(20)28)8-16-6-5-7-17(22(16)27)9-15-11-19(26)24(29)21(13-15)31-4-2/h8-13,28-29H,3-7H2,1-2H3/b16-8+,17-9+

InChI Key

UBNIWCQGNMPLDO-GONBZBRSSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)OCC)/CCC2)Cl)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2CCCC(=CC3=CC(=C(C(=C3)Cl)O)OCC)C2=O)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2CCCC(=CC3=CC(=C(C(=C3)Cl)O)OCC)C2=O)Cl)O

Origin of Product

United States

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